4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid hydrochloride
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Overview
Description
4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C8H11ClN2O2 and its molecular weight is 202.64 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid hydrochloride is the cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
This compound: interacts with its target, the COX-2 enzyme, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The action of This compound primarily affects the arachidonic acid pathway . By inhibiting the COX-2 enzyme, it disrupts the production of prostaglandins. This disruption can have downstream effects on various physiological processes, including inflammation, pain sensation, and fever response.
Result of Action
The molecular and cellular effects of This compound ’s action primarily involve the reduction of inflammation and pain. By inhibiting the COX-2 enzyme and disrupting prostaglandin production, it can effectively alleviate symptoms associated with inflammatory conditions .
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other substances could potentially affect its stability and activity . .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-benzimidazole-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c11-8(12)5-2-1-3-6-7(5)10-4-9-6;/h4-5H,1-3H2,(H,9,10)(H,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSFLKGWGMJLBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)NC=N2)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.